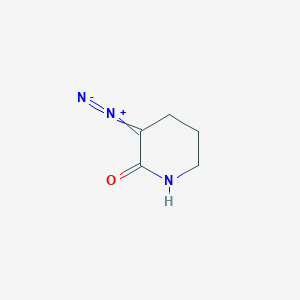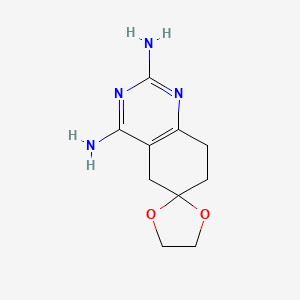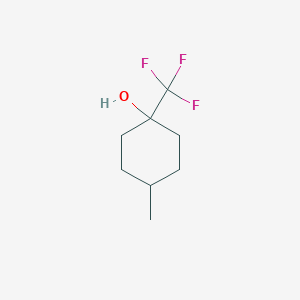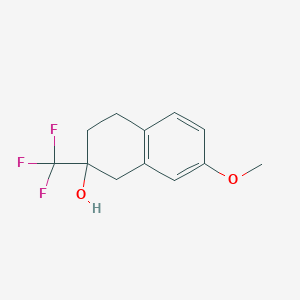
2-(Decanoylamino)-4-methylsulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Decanoylamino)-4-methylsulfanylbutanoic acid is an organic compound that features a decanoylamino group, a methylsulfanyl group, and a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decanoylamino)-4-methylsulfanylbutanoic acid typically involves the following steps:
Formation of the Decanoylamino Group: This can be achieved by reacting decanoic acid with an amine to form the corresponding amide.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the butanoic acid backbone with a methylsulfanyl group. This can be done using a methylthiolating agent under suitable conditions.
Final Assembly: The decanoylamino and methylsulfanyl groups are then introduced onto the butanoic acid backbone through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Decanoylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The decanoylamino group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the butanoic acid backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Decanoylamino)-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Decanoylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The decanoylamino group may interact with proteins or enzymes, altering their activity. The methylsulfanyl group can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Octanoylamino)-4-methylsulfanylbutanoic acid
- 2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid
- 2-(Hexanoylamino)-4-methylsulfanylbutanoic acid
Uniqueness
2-(Decanoylamino)-4-methylsulfanylbutanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
21394-48-9 |
|---|---|
Molekularformel |
C15H29NO3S |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
2-(decanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H29NO3S/c1-3-4-5-6-7-8-9-10-14(17)16-13(15(18)19)11-12-20-2/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
PECAWSDTQIFOPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NC(CCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


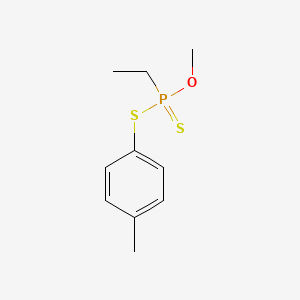
![disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13729016.png)

![N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid](/img/structure/B13729023.png)
![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)
![2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one](/img/structure/B13729050.png)

